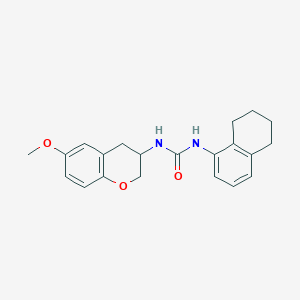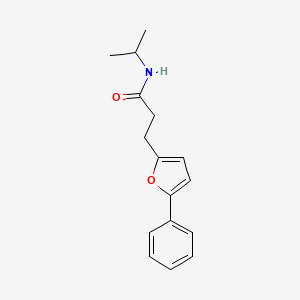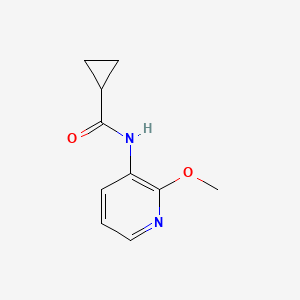
Ethyl 4-propanoylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-propanoylpiperazine-1-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. EPPC is a piperazine derivative that has been synthesized using various methods, and has shown promising results in various studies.
作用机制
The mechanism of action of Ethyl 4-propanoylpiperazine-1-carboxylate is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters and ion channels in the nervous system. Ethyl 4-propanoylpiperazine-1-carboxylate has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
Ethyl 4-propanoylpiperazine-1-carboxylate has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Ethyl 4-propanoylpiperazine-1-carboxylate has also been shown to reduce the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
实验室实验的优点和局限性
Ethyl 4-propanoylpiperazine-1-carboxylate has several advantages for lab experiments, including its high potency, selectivity, and solubility in water and organic solvents. However, Ethyl 4-propanoylpiperazine-1-carboxylate also has some limitations, such as its low stability in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are required before using Ethyl 4-propanoylpiperazine-1-carboxylate in lab experiments.
未来方向
There are several future directions for the study of Ethyl 4-propanoylpiperazine-1-carboxylate. One of the potential applications of Ethyl 4-propanoylpiperazine-1-carboxylate is in the treatment of neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Further studies are needed to elucidate the mechanism of action of Ethyl 4-propanoylpiperazine-1-carboxylate in neuropathic pain and to optimize its dosing regimen and delivery route.
Another future direction for the study of Ethyl 4-propanoylpiperazine-1-carboxylate is in the identification of drug targets and the elucidation of biological pathways. Ethyl 4-propanoylpiperazine-1-carboxylate has been shown to have a high affinity for certain proteins and receptors, and may be useful as a chemical probe for the identification of novel drug targets and the elucidation of biological pathways.
Conclusion:
In conclusion, Ethyl 4-propanoylpiperazine-1-carboxylate is a promising chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of Ethyl 4-propanoylpiperazine-1-carboxylate and to optimize its use in lab experiments and clinical applications.
合成方法
Ethyl 4-propanoylpiperazine-1-carboxylate can be synthesized using various methods, including the reaction of 4-piperidone hydrochloride with ethyl chloroformate in the presence of a base, or the reaction of ethyl piperazine-1-carboxylate with propanoyl chloride in the presence of a base. The yield of Ethyl 4-propanoylpiperazine-1-carboxylate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant concentration.
科学研究应用
Ethyl 4-propanoylpiperazine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, and has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. Ethyl 4-propanoylpiperazine-1-carboxylate has also been studied for its potential use as a chemical probe for the identification of drug targets and the elucidation of biological pathways.
属性
IUPAC Name |
ethyl 4-propanoylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-9(13)11-5-7-12(8-6-11)10(14)15-4-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEBYHVBDGCXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)


![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B7518585.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)
![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)

